

2-Butylcyclohexanone solubility in organic solvents

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An In-depth Technical Guide on the Solubility of 2-Butylcyclohexanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-butylcyclohexanone**. Due to the limited availability of specific quantitative data in the public domain, this document synthesizes qualitative information, data from structurally similar compounds, and detailed experimental protocols to serve as a foundational resource.

Executive Summary

2-Butylcyclohexanone is a cyclic ketone with a molecular structure that imparts both polar and non-polar characteristics. The carbonyl (C=O) group provides polarity, while the cyclohexyl ring and the butyl substituent create a significant non-polar character.[1][2] This dual nature governs its solubility, making it generally soluble in a wide array of organic solvents while having limited solubility in water.[1][3][4] This guide outlines its expected solubility profile, provides a robust experimental method for precise quantification, and illustrates the theoretical principles of its solvency.

Solubility Profile of 2-Butylcyclohexanone

Precise quantitative solubility data for **2-butylcyclohexanone** across a broad spectrum of organic solvents is not extensively reported in the literature. However, based on its chemical







structure and information on related ketones, a reliable qualitative and estimated profile can be established. The principle of "like dissolves like" is the primary determinant of its solubility.[5]

Qualitative and Estimated Solubility Data

The following table summarizes the expected solubility of **2-butylcyclohexanone**. The estimations are based on general principles and qualitative statements found in chemical literature. For instance, it is reported to be soluble in alcohol and miscible with most oils.[1][6] [7] For a quantitative anchor, the related compound 4-tert-butylcyclohexanone has a reported solubility in ethanol of 0.5 g/10 mL, suggesting high solubility for similar ketones in alcohols.[5]



Solvent Classificati on	Solvent Name	Molecular Formula	Polarity (Dielectric Constant)	Expected Solubility	Rationale for Estimation
Polar Protic	Ethanol	C₂H₅OH	24.5	Miscible[6][7]	Hydrogen bonding between the solvent's hydroxyl group and the ketone's carbonyl oxygen is favorable.[8]
Methanol	СН₃ОН	32.7	Highly Soluble	Similar to ethanol, strong potential for hydrogen bonding.	
1-Butanol	C4H9OH	17.5	Highly Soluble	The solvent's alkyl chain has an affinity for the nonpolar part of the solute.	
Polar Aprotic	Acetone	С₃Н₀О	20.7	Highly Soluble	As a ketone, acetone shares structural similarity. Dipole-dipole interactions are the primary force.



Dimethyl Sulfoxide (DMSO)	(CH₃)₂SO	46.7	Soluble	Strong dipole-dipole interactions are expected.	
Acetonitrile	CH₃CN	37.5	Soluble	Favorable dipole-dipole interactions.	
Ethyl Acetate	C4H8O2	6.0	Highly Soluble	Moderate polarity and ester group allow for good interaction.	
Non-Polar	Hexane	C6H14	1.9	Soluble	Van der Waals forces between the alkyl portions of the solute and solvent dominate.[8]
Toluene	С7Н8	2.4	Highly Soluble	The non- polar aromatic ring and the solute's hydrocarbon structure lead to favorable dispersion forces.	
Diethyl Ether	(C2H5)2O	4.3	Highly Soluble	The molecule's overall low polarity aligns well with the	



				non-polar character of 2- butylcyclohex anone.	
Halogenated	Dichlorometh ane	CH2Cl2	9.1	Highly Soluble	Effective at dissolving moderately polar compounds through dipole-dipole interactions.
Chloroform	CHCl₃	4.8	Highly Soluble	Similar mechanism to dichlorometh ane.	
Aqueous	Water	H₂O	80.1	Sparingly Soluble (577 mg/L at 20°C) [10]	The large non-polar hydrocarbon moiety outweighs the polarity of the single carbonyl group, limiting water solubility.[8]

Theoretical Framework of Solubility

The solubility of **2-butylcyclohexanone** is a function of the intermolecular forces between it and the solvent molecules.



- Polarity and Intermolecular Forces: 2-Butylcyclohexanone's structure features a polar carbonyl group and a large non-polar alkyl framework.
 - In polar protic solvents (e.g., ethanol), it can act as a hydrogen bond acceptor via the lone pairs on the carbonyl oxygen, leading to strong solute-solvent interactions.[8]
 - In polar aprotic solvents (e.g., acetone, DMSO), solubility is driven by favorable dipoledipole interactions between the solvent's permanent dipole and that of the solute's carbonyl group.[9]
 - In non-polar solvents (e.g., hexane, toluene), the dominant forces are London dispersion forces (van der Waals), which act on the large, non-polar cyclohexyl and butyl groups.[8]
- Thermodynamic Considerations: The dissolution process can be described by thermodynamic models. The Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to be spontaneous. This is governed by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution. For many organic compounds, the process is endothermic, and solubility is driven by an increase in entropy.[11] Advanced models like the modified Apelblat equation or the van't Hoff equation can be used to correlate experimental solubility data with temperature.[11][12]

Figure 1: Solvent-solute interaction model for **2-butylcyclohexanone**.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative data, the isothermal shake-flask method followed by gas chromatography (GC) analysis is a reliable and widely used technique.[12]

Objective: To determine the equilibrium solubility of **2-butylcyclohexanone** in a selected organic solvent at a constant temperature.

Materials and Equipment:

- **2-Butylcyclohexanone** (high purity)
- Selected organic solvent (HPLC or analytical grade)
- Analytical balance



- Isothermal shaker bath or incubator
- Calibrated thermometer
- Volumetric flasks and pipettes
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Vials for sample storage
- Gas chromatograph (GC) with a Flame Ionization Detector (FID) and an appropriate capillary column

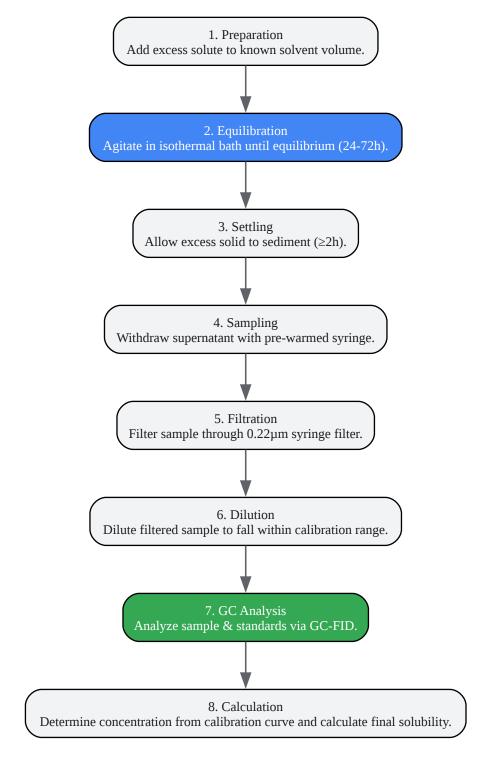
Methodology:

- · Preparation of Standard Solutions:
 - Prepare a series of standard solutions of 2-butylcyclohexanone in the chosen solvent at known concentrations.
 - These standards will be used to create a calibration curve for the GC analysis. A typical range might be from 10 μg/mL to 1000 μg/mL.
- Equilibration (Shake-Flask Method):
 - Add an excess amount of 2-butylcyclohexanone to a known volume or mass of the solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
 - Place the sealed vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be run to determine the time required to achieve a constant concentration.
- Sampling and Preparation:



- After equilibration, stop the agitation and allow the vials to rest in the isothermal bath for at least 2 hours to allow the excess solid to settle.
- Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to prevent precipitation upon cooling.
- Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This removes any suspended microcrystals.
- Accurately weigh the filtered saturated solution.
- Dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.
- Quantitative Analysis (GC-FID):
 - Analyze the prepared standard solutions and the diluted samples using GC-FID.
 - Integrate the peak area corresponding to 2-butylcyclohexanone for each run.
 - Plot a calibration curve of peak area versus concentration for the standard solutions.
 - Use the calibration curve to determine the concentration of 2-butylcyclohexanone in the diluted samples.
- Calculation of Solubility:
 - Calculate the concentration in the original saturated solution, accounting for the dilution factor.
 - Express the solubility in desired units, such as grams per 100 mL of solvent (g/100 mL) or moles per liter (mol/L).





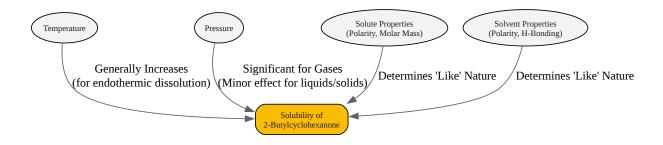
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Figure 2: Experimental workflow for gravimetric solubility determination.

Logical Relationships and Influencing Factors



The solubility of a compound is not a static value but is influenced by several factors. Understanding these relationships is critical for applying solubility data in research and development.



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Figure 3: Logical relationships of factors influencing solubility.

- Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature, as the dissolution process is typically endothermic.[12] This relationship should be determined experimentally for specific applications.
- Pressure: For liquid and solid solutes, the effect of pressure on solubility is generally negligible under standard laboratory conditions.
- Purity of Components: The presence of impurities in either the solute or the solvent can alter the measured solubility and should be minimized by using high-purity reagents.

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